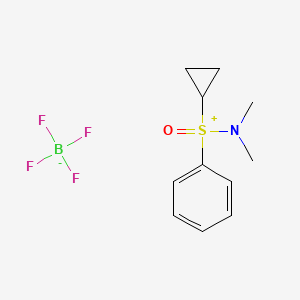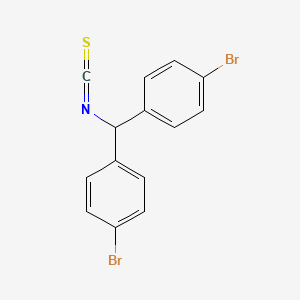
1,1'-(Isothiocyanatomethanediyl)bis(4-bromobenzene)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-(Isothiocyanatomethanediyl)bis(4-bromobenzene) is a chemical compound with the molecular formula C14H9Br2NS. It is known for its unique structure, which includes two bromobenzene rings connected by an isothiocyanatomethanediyl group. This compound is used in various scientific research applications due to its reactivity and potential for forming complex molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(Isothiocyanatomethanediyl)bis(4-bromobenzene) typically involves the reaction of 4-bromobenzyl chloride with potassium thiocyanate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.
Analyse Chemischer Reaktionen
Types of Reactions
1,1’-(Isothiocyanatomethanediyl)bis(4-bromobenzene) undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Oxidation and Reduction: The isothiocyanate group can be oxidized or reduced to form different functional groups.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.
Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents like toluene or ethanol.
Oxidation/Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like lithium aluminum hydride.
Major Products
Substitution: Formation of azides or thiols.
Coupling: Formation of biaryl compounds.
Oxidation/Reduction: Formation of amines or alcohols.
Wissenschaftliche Forschungsanwendungen
1,1’-(Isothiocyanatomethanediyl)bis(4-bromobenzene) is used in various scientific research fields:
Chemistry: As a building block for synthesizing complex organic molecules.
Biology: In the study of enzyme inhibitors and protein labeling.
Industry: Used in the synthesis of polymers and advanced materials.
Wirkmechanismus
The mechanism by which 1,1’-(Isothiocyanatomethanediyl)bis(4-bromobenzene) exerts its effects involves the reactivity of the isothiocyanate group. This group can form covalent bonds with nucleophilic sites on proteins or other molecules, leading to the formation of stable adducts. The bromobenzene rings provide additional sites for further functionalization, making this compound versatile in chemical synthesis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,1’-(1,2-Ethanediyl)bis(4-bromobenzene): Similar structure but with an ethylene linker instead of an isothiocyanate group.
1,1’,1’‘,1’‘’-Silanetetrayltetrakis(4-bromobenzene): Contains a silicon atom linking the bromobenzene rings.
Uniqueness
1,1’-(Isothiocyanatomethanediyl)bis(4-bromobenzene) is unique due to the presence of the isothiocyanate group, which imparts distinct reactivity compared to other similar compounds. This makes it particularly useful in applications requiring specific functional group transformations.
Eigenschaften
CAS-Nummer |
28242-40-2 |
|---|---|
Molekularformel |
C14H9Br2NS |
Molekulargewicht |
383.1 g/mol |
IUPAC-Name |
1-bromo-4-[(4-bromophenyl)-isothiocyanatomethyl]benzene |
InChI |
InChI=1S/C14H9Br2NS/c15-12-5-1-10(2-6-12)14(17-9-18)11-3-7-13(16)8-4-11/h1-8,14H |
InChI-Schlüssel |
IXTLZDNHQCVNAA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C(C2=CC=C(C=C2)Br)N=C=S)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Methyl-4-[(E)-(4-methylphenyl)diazenyl]-2-(pyridine-4-carbonyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B13998245.png)
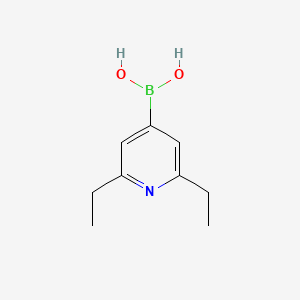
![2,4-Bis[(3-nitropyridin-2-yl)sulfanyl]pyrimidine](/img/structure/B13998259.png)
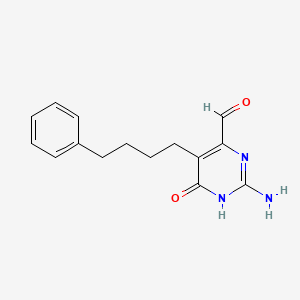
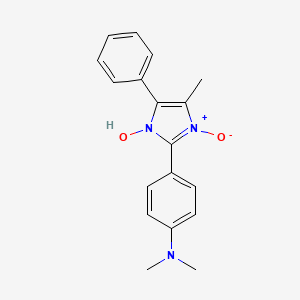
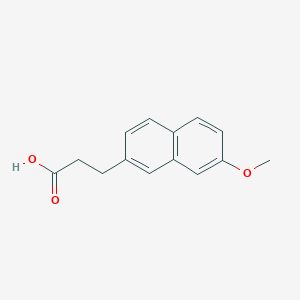
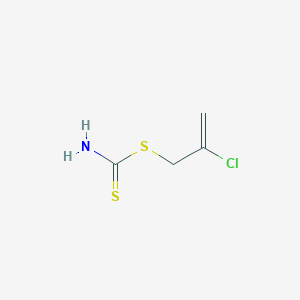
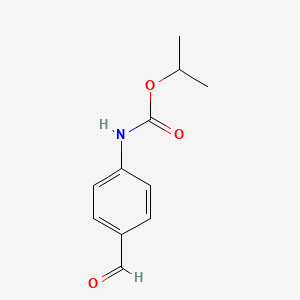

![Methyl 2-methylthio-1-methyl-pyrrolo[2,3-d]imidazole-5-carboxylate](/img/structure/B13998284.png)



